molecular formula C16H22O5 B3025153 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid CAS No. 898792-43-3

8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid

Cat. No.: B3025153
CAS No.: 898792-43-3
M. Wt: 294.34 g/mol
InChI Key: PUJKJHXTIIZWHZ-UHFFFAOYSA-N
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Description

8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate octanoic acid derivative. The process may include steps such as:

    Aldol Condensation: Combining 2,5-dimethoxybenzaldehyde with an octanoic acid derivative under basic conditions to form an intermediate.

    Oxidation: Oxidizing the intermediate to introduce the oxo group, often using reagents like potassium permanganate or chromium trioxide.

    Purification: Purifying the final product through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated purification systems to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, modulating their activity.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

  • 2,5-Dimethoxyphenylacetic acid
  • 2,5-Dimethoxybenzaldehyde
  • 2,5-Dimethoxyphenethylamine

Comparison: 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid is unique due to its extended carbon chain and the presence of both methoxy and oxo functional groups. This combination imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for diverse applications.

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)-8-oxooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-20-12-9-10-15(21-2)13(11-12)14(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJKJHXTIIZWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645469
Record name 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-43-3
Record name 8-(2,5-Dimethoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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